N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS2/c1-13(11-14-12-23-18-10-6-3-7-15(14)18)20-19(21)16-8-4-5-9-17(16)22-2/h3-10,12-13H,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZHAXXYTGXFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.43 g/mol. The presence of the benzo[b]thiophene moiety contributes to its pharmacological properties, while the methylthio and amide groups enhance its biological activity.
Biological Activity
Research indicates that compounds containing the benzo[b]thiophene structure often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies demonstrate that derivatives with sulfonamide groups have notable antibacterial properties .
- Anticancer Potential : Investigations into related benzothiophene derivatives reveal promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that these compounds can inhibit cancer cell proliferation .
- Antiviral Properties : Some benzo[b]thiophene derivatives exhibit antiviral activity against viruses such as HIV and hepatitis C. Research shows that specific modifications to the structure can enhance efficacy against viral replication .
Data Table: Summary of Biological Activities
| Activity Type | Evidence | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antiviral | Inhibits replication of HIV and HCV |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzothiophene derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development .
- Anticancer Research : In a recent investigation, the compound was tested on multiple cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM, suggesting strong anticancer properties attributed to its structural components .
- Antiviral Activity Assessment : A study focusing on the antiviral effects revealed that modifications to the methylthio group significantly enhanced activity against hepatitis C virus (HCV), with an EC50 value of 15 µM observed in vitro .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[b]thiophene Core : The initial step involves synthesizing the benzo[b]thiophene structure through cyclization reactions.
- Introduction of Methylthio Group : This step can be achieved via nucleophilic substitution reactions using appropriate thiol reagents.
- Amide Formation : Finally, coupling the resulting intermediate with an amine under acidic conditions leads to the formation of the desired amide product.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide exhibits significant antimicrobial properties.
- Case Study : In an antimicrobial efficacy evaluation, this compound showed inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests its potential as a lead compound for antibiotic development.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 10 |
Anticancer Research
The anticancer potential of this compound has been explored in various studies, highlighting its effectiveness against multiple cancer cell lines.
- Case Study : A study involving MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability with an IC50 value of 25 µM. This indicates strong anticancer properties attributed to its structural components.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
Antiviral Activity
The antiviral properties of this compound have also been investigated.
- Case Study : Modifications to the methylthio group enhanced the compound's activity against the hepatitis C virus (HCV), achieving an EC50 value of 15 µM in vitro. This suggests that structural modifications can significantly impact antiviral efficacy.
| Virus | EC50 Value (µM) |
|---|---|
| Hepatitis C Virus | 15 |
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Formation of Benzo[b]thiophene Core : This is achieved through cyclization reactions.
- Introduction of Methylthio Group : Accomplished via nucleophilic substitution using appropriate thiol reagents.
- Amide Formation : The final step involves coupling the intermediate with an amine under acidic conditions to yield the desired amide product.
Q & A
Q. What are the optimal synthetic routes for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide, and how are reaction conditions controlled to maximize yield?
The synthesis typically involves multi-step reactions, including amidation, coupling, and functional group modifications. Key steps include:
- Amidation : Use coupling agents (e.g., EDC/HOBt) to link the benzo[b]thiophene and benzamide moieties under inert conditions (N₂ atmosphere) .
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation) to prevent side reactions .
- Catalysts : Employ transition-metal catalysts (e.g., Pd/C) for hydrogenation steps, ensuring complete reduction of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .
Analytical monitoring : Track reaction progress via TLC and HPLC (C18 columns, UV detection at 254 nm) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation requires:
- NMR spectroscopy : ¹H/¹³C NMR to verify benzo[b]thiophene (δ 7.2–7.8 ppm) and benzamide (δ 2.5 ppm for methylthio) groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- X-ray crystallography : Resolve stereochemistry for chiral centers (if applicable) .
Q. What methods are used to assess purity, and how are impurities identified?
- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) with UV detection quantifies purity (>98% required for biological assays) .
- Tandem MS : Identify impurities (e.g., unreacted intermediates or oxidation byproducts) via fragmentation patterns .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What stability considerations are critical during storage and handling?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene ring .
- Moisture control : Use desiccants to avoid hydrolysis of the methylthio group .
- Oxidation prevention : Add antioxidants (e.g., BHT) to solutions in DMSO or ethanol .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Analog synthesis : Modify substituents (e.g., replace methylthio with sulfoxide/sulfone) to assess electronic effects on target binding .
- Biological assays : Conduct enzyme inhibition (e.g., IC₅₀ determination via fluorescence assays) and cell-based viability tests (MTT assay) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets (e.g., kinases or GPCRs) .
Q. How should researchers address contradictory bioactivity data across different studies?
- Solubility verification : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers (e.g., PBS with 0.1% Tween-80) .
- Metabolite screening : Incubate with liver microsomes to identify active/inactive metabolites that may skew results .
- Orthogonal assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics and transcriptomics for downstream effects .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
- Prodrug design : Mask the benzamide as an ester to improve oral bioavailability .
- Plasma stability tests : Incubate with plasma (37°C, 1 hr) and quantify degradation via LC-MS .
Q. How can computational methods predict off-target interactions or toxicity?
- Pharmacophore modeling : Map key interaction sites (e.g., hydrogen bond acceptors on the benzamide) to avoid unintended targets .
- Toxicity prediction : Use QSAR tools (e.g., Derek Nexus) to flag potential hepatotoxicity or mutagenicity .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. What analytical techniques characterize degradation products under stressed conditions?
- Forced degradation : Expose to heat (60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH) .
- LC-MS/MS : Identify degradation products (e.g., sulfoxide formation) using a Q-TOF mass spectrometer .
- Stability-indicating methods : Develop gradient HPLC methods to resolve degradation peaks from the parent compound .
Q. How can the compound’s synthesis be scaled for preclinical studies while maintaining purity?
- Continuous flow chemistry : Optimize amidation steps in microreactors to improve heat/mass transfer .
- Crystallization control : Use anti-solvent addition (e.g., hexane to DCM) to ensure uniform crystal size and purity .
- In-line PAT (Process Analytical Technology) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
